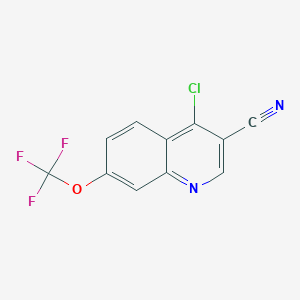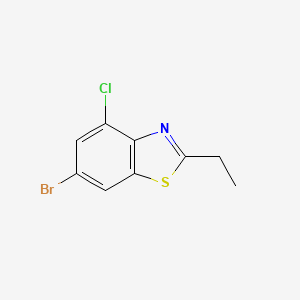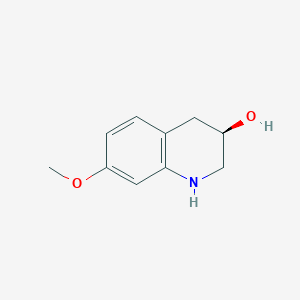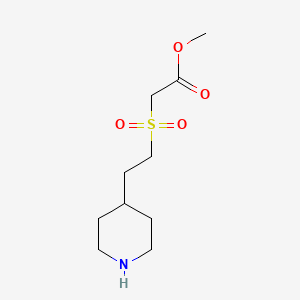
Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate typically involves the reaction of piperidine derivatives with sulfonyl chlorides followed by esterification. One common method includes:
Starting Material: Piperidine derivative.
Reaction with Sulfonyl Chloride: The piperidine derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl intermediate.
Esterification: The sulfonyl intermediate is then esterified using methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.
Material Science: It is used in the development of new materials with specific properties, such as polymers or resins.
Wirkmechanismus
The mechanism of action of Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with various biological targets, potentially modulating their activity. The sulfonyl group can also participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(piperidin-4-yl)acetate: Similar structure but lacks the sulfonyl group.
Ethyl 2-(piperidin-4-yl)acetate: Similar structure with an ethyl ester instead of a methyl ester.
Piperidine-4-sulfonic acid: Contains the sulfonyl group but lacks the ester functionality.
Uniqueness
Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate is unique due to the combination of the piperidine ring, sulfonyl group, and ester functionality. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research.
Eigenschaften
Molekularformel |
C10H19NO4S |
|---|---|
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
methyl 2-(2-piperidin-4-ylethylsulfonyl)acetate |
InChI |
InChI=1S/C10H19NO4S/c1-15-10(12)8-16(13,14)7-4-9-2-5-11-6-3-9/h9,11H,2-8H2,1H3 |
InChI-Schlüssel |
SBHGUJMEHUGGOQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CS(=O)(=O)CCC1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13328541.png)
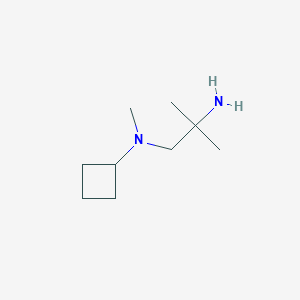
![2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13328546.png)
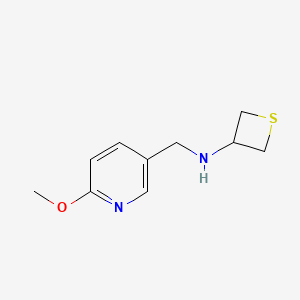
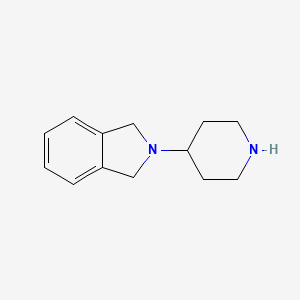
![5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile](/img/structure/B13328562.png)
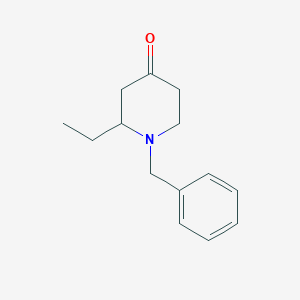
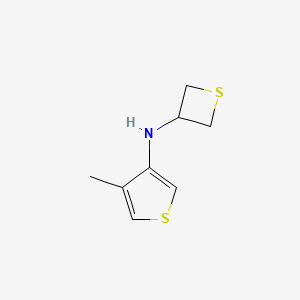


amine](/img/structure/B13328599.png)
